molecular formula C6H9NOS B578507 8-Oxa-3-azabicyclo[3.2.1]octane-4-thione CAS No. 1291487-34-7

8-Oxa-3-azabicyclo[3.2.1]octane-4-thione

Cat. No.: B578507
CAS No.: 1291487-34-7
M. Wt: 143.204
InChI Key: HEAWCPGCWNVSHU-UHFFFAOYSA-N
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Description

8-Oxa-3-azabicyclo[3.2.1]octane-4-thione is a bicyclic compound that features a unique structure incorporating oxygen, nitrogen, and sulfur atoms. This compound is part of a broader class of bicyclic compounds that are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxa-3-azabicyclo[3.2.1]octane-4-thione typically involves the construction of the bicyclic scaffold through a series of organic reactions. One common method involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies, including the use of chiral starting materials or desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Oxa-3-azabicyclo[3.2.1]octane-4-thione undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate and reducing agents like zinc bromide . The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms of the compound.

Scientific Research Applications

8-Oxa-3-azabicyclo[3.2.1]octane-4-thione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Oxa-3-azabicyclo[3.2.1]octane-4-thione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic structures such as:

Uniqueness

8-Oxa-3-azabicyclo[3.2.1]octane-4-thione is unique due to the presence of the thione group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-oxa-3-azabicyclo[3.2.1]octane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS/c9-6-5-2-1-4(8-5)3-7-6/h4-5H,1-3H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAWCPGCWNVSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=S)NCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735104
Record name 8-Oxa-3-azabicyclo[3.2.1]octane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291487-34-7
Record name 8-Oxa-3-azabicyclo[3.2.1]octane-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1291487-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Oxa-3-azabicyclo[3.2.1]octane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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